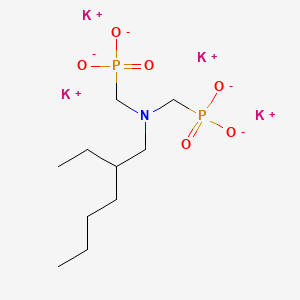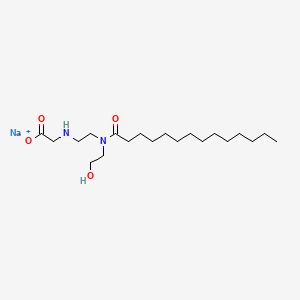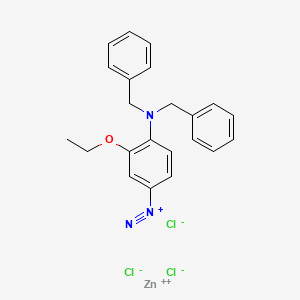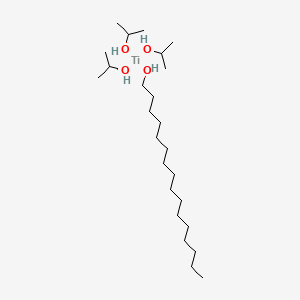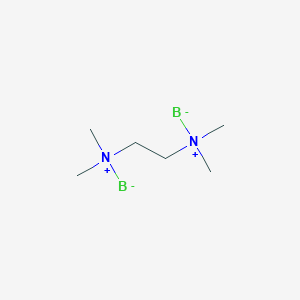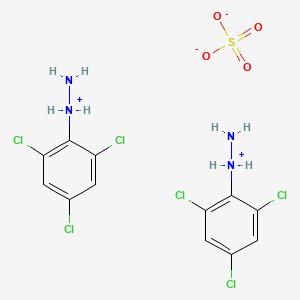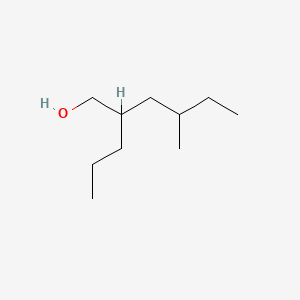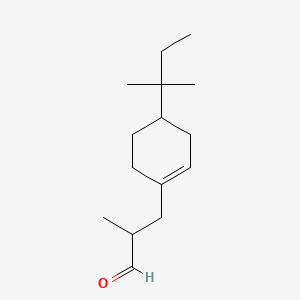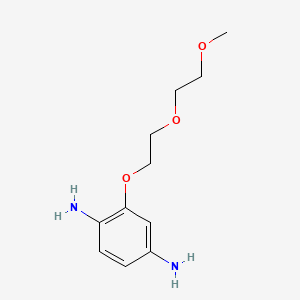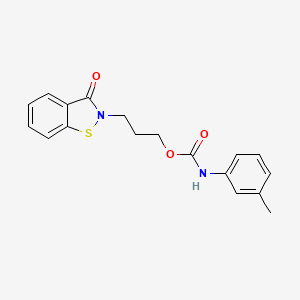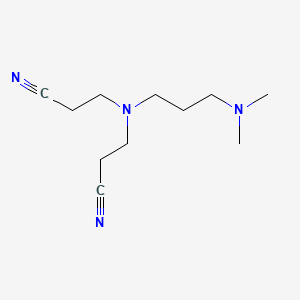
2-Chloro-N-(1-(2-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-(2-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-(1-(2-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Synthesis of 5-nitro-2,1-benzisothiazole: This involves nitration of 2,1-benzisothiazole using a mixture of concentrated sulfuric acid and nitric acid.
Condensation reaction: The final step involves the condensation of 2-chlorobenzoyl chloride with 5-nitro-2,1-benzisothiazole in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-Chloro-N-(1-(2-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(1-(2-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(1-(2-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-N-(1-(2-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide include:
This compound: This compound shares a similar structure but may have different substituents on the benzisothiazole ring.
This compound: This compound has a similar core structure but different functional groups, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106532-72-3 |
|---|---|
Molekularformel |
C21H11Cl2N3O4S |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
2-chloro-N-[1-(2-chlorobenzoyl)-5-nitro-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11Cl2N3O4S/c22-16-7-3-1-5-13(16)19(27)24-20-15-11-12(26(29)30)9-10-18(15)25(31-20)21(28)14-6-2-4-8-17(14)23/h1-11H |
InChI-Schlüssel |
ZARIHQADBANEHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


